molecular formula C8H8ClN3 B15294082 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine

2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine

Cat. No.: B15294082
M. Wt: 181.62 g/mol
InChI Key: YLKSHAACVTUDBN-UHFFFAOYSA-N
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Description

2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylpyridine with 1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,6-dimethyl-1H-Imidazo[1,2-a]pyridine
  • 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-c]pyridine
  • 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-d]pyridine

Uniqueness

2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-1,6-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3

InChI Key

YLKSHAACVTUDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(N2C)Cl

Origin of Product

United States

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